molecular formula C11H19NO3 B6237412 rac-tert-butyl (1R,4S,5S)-5-(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate CAS No. 2086272-41-3

rac-tert-butyl (1R,4S,5S)-5-(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate

Cat. No.: B6237412
CAS No.: 2086272-41-3
M. Wt: 213.27 g/mol
InChI Key: TZADKBOMRWEHDD-UHFFFAOYSA-N
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Description

rac-tert-Butyl (1R,4S,5S)-5-(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate is a chiral bicyclic compound often used in medicinal chemistry and various synthetic applications. Its unique structure contributes to its stability and reactivity, making it a compound of interest in multiple fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-tert-butyl (1R,4S,5S)-5-(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate typically involves multiple steps:

  • Starting Materials: : The process starts with the suitable chiral precursors which undergo various transformations.

  • Key Steps

    • Cyclization Reactions: : Formation of the bicyclic structure through cyclization.

    • Hydroxymethylation: : Introduction of the hydroxymethyl group.

    • Carboxylation: : Conversion to the carboxylate ester.

Industrial production often employs optimized conditions to improve yield and purity, involving catalysts, controlled temperatures, and pressures.

Chemical Reactions Analysis

Types of Reactions

rac-tert-Butyl (1R,4S,5S)-5-(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate participates in several types of reactions:

  • Oxidation: : It can undergo oxidation to form various derivatives.

  • Reduction: : Can be reduced to modify the bicyclic structure.

  • Substitution: : The hydroxymethyl group can be substituted under specific conditions.

Common Reagents and Conditions

  • Oxidizing Agents: : Such as hydrogen peroxide or KMnO₄.

  • Reducing Agents: : Like sodium borohydride or lithium aluminium hydride.

  • Substituting Agents: : Various nucleophiles or electrophiles.

Major Products

Scientific Research Applications

This compound has diverse applications across fields:

  • Chemistry: : Used as a building block for synthesizing more complex molecules.

  • Medicine: : Possible therapeutic applications, especially in drug design and synthesis.

  • Industry: : Utilized in the development of new materials with specific properties.

Mechanism of Action

The compound interacts with molecular targets through specific binding and modulation of pathways:

  • Molecular Targets: : Often interacts with enzymes or receptors.

  • Pathways: : May modulate pathways involved in metabolic processes or signal transduction.

Comparison with Similar Compounds

Unique Properties

What sets rac-tert-butyl (1R,4S,5S)-5-(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate apart is its specific bicyclic structure and the presence of the hydroxymethyl group, enhancing its reactivity and interaction with biological targets.

Similar Compounds

  • tert-Butyl (1R,4S,5S)-5-(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate without racemate

  • tert-Butyl (1R,4R,5S)-5-(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate

Each of these compounds shares structural similarities but differs in stereochemistry, leading to variations in their chemical behavior and applications.

This compound holds significant promise and versatility in various scientific and industrial applications, marking its importance in contemporary research. Anything else specific you're curious about?

Properties

CAS No.

2086272-41-3

Molecular Formula

C11H19NO3

Molecular Weight

213.27 g/mol

IUPAC Name

tert-butyl 5-(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate

InChI

InChI=1S/C11H19NO3/c1-11(2,3)15-10(14)12-5-7-4-9(12)8(7)6-13/h7-9,13H,4-6H2,1-3H3

InChI Key

TZADKBOMRWEHDD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC1C2CO

Purity

95

Origin of Product

United States

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